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Compound of Interest

Compound Name: GW 590735

Cat. No.: B1672471 Get Quote

In the landscape of therapeutic agents targeting dyslipidemia, peroxisome proliferator-activated

receptor alpha (PPARα) agonists have long been a cornerstone. This guide provides a detailed

head-to-head comparison of two such agents: GW 590735, a potent and selective PPARα

agonist, and pemafibrate, a novel selective PPARα modulator (SPPARMα). While both

compounds target the same nuclear receptor, the available data for each varies significantly,

with pemafibrate having undergone extensive clinical evaluation. This comparison aims to

provide researchers, scientists, and drug development professionals with a comprehensive

overview based on the current scientific literature.

At a Glance: Key Characteristics

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1672471?utm_src=pdf-interest
https://www.benchchem.com/product/b1672471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature GW 590735 Pemafibrate

Drug Class

Peroxisome Proliferator-

Activated Receptor Alpha

(PPARα) Agonist

Selective Peroxisome

Proliferator-Activated Receptor

Alpha Modulator (SPPARMα)

Primary Mechanism
Potent and selective activation

of PPARα.

Selective modulation of

PPARα with a unique binding

mode, leading to differential

gene expression compared to

conventional fibrates.

Clinical Development Stage

Limited publicly available data;

appears to be primarily a

research compound.

Approved for the treatment of

hyperlipidemia in several

countries. Extensively studied

in Phase II and III clinical trials.

Reported Effects

Increases HDL cholesterol;

Decreases LDL, VLDL

cholesterol, and triglycerides in

vivo.

Significantly reduces

triglycerides, non-HDL-C, and

remnant cholesterol; Increases

HDL-C.[1][2][3]

Mechanism of Action and Signaling Pathway
Both GW 590735 and pemafibrate exert their effects through the activation of PPARα, a key

regulator of lipid and glucose metabolism. Upon activation, PPARα forms a heterodimer with

the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response

elements (PPREs) in the promoter regions of target genes, thereby modulating their

transcription.

Pemafibrate, as a SPPARMα, exhibits a distinct interaction with the PPARα ligand-binding

domain. Its unique Y-shaped structure allows for a better fit within the binding pocket, leading to

a specific conformational change in the receptor. This results in the selective recruitment of

coactivators and the regulation of a specific set of target genes involved in fatty acid oxidation,

while potentially minimizing off-target effects associated with older fibrates.[4][5]

Signaling Pathway of PPARα Agonists
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Caption: Generalized signaling pathway of PPARα agonists like GW 590735 and pemafibrate.
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Head-to-Head Performance Data
Direct comparative studies between GW 590735 and pemafibrate are not available in the

public domain. The majority of the data for GW 590735 comes from its supplier and a single

small-scale human study, while pemafibrate has been extensively evaluated in numerous

clinical trials.

GW 590735: Preclinical and Limited Clinical Data
GW 590735 is characterized as a potent and selective PPARα agonist with an EC50 of 4 nM.

[6] In vivo studies have indicated its potential to modulate lipid profiles favorably.

A small clinical trial involving 18 healthy Caucasian men compared the effects of GW501516 (a

PPARδ agonist), GW 590735, and a placebo over two weeks.[7] While the primary focus of the

published abstracts appears to be on GW501516, this study represents the only known clinical

evaluation of GW 590735. Unfortunately, detailed quantitative results for the GW 590735 arm

regarding lipid changes are not readily available in the public literature.

Pemafibrate: Extensive Clinical Trial Data
Pemafibrate has been the subject of multiple Phase II and III clinical trials, providing a wealth of

data on its efficacy and safety. The following tables summarize the quantitative effects of

pemafibrate on key lipid parameters from representative studies.

Table 1: Efficacy of Pemafibrate on Lipid Parameters (Percentage Change from Baseline)
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Study/Dosage
Triglycerides
(TG)

HDL-C LDL-C Non-HDL-C

Phase 3 Trial

(Japan)[3]

Pemafibrate 0.2

mg/day
-48.5% +15.5% +5.9% -19.0%

Pemafibrate 0.4

mg/day
-50.0% +16.8% +8.7% -20.6%

PROMINENT

Trial[1]

Pemafibrate 0.2

mg twice daily

-26.2% (relative

to placebo)
- - -

European Phase

2 Trial[8]

Pemafibrate 0.2

mg twice daily

-54.4% (placebo-

corrected)
- Increased

Not statistically

significant

PROVIDE Study

(52 weeks)[1]

Pemafibrate 0.2

mg/day
-42.3% Stably increased - Stably decreased

Pemafibrate 0.4

mg/day
-46.4% Stably increased - Stably decreased

Table 2: Efficacy of Pemafibrate on Apolipoproteins and Other Markers (Percentage Change

from Baseline)
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Study/Dosage
Apolipoprotein B
(ApoB)

Apolipoprotein C-III
(ApoCIII)

Remnant
Cholesterol

Phase 3 Trial (Japan)

[3]

Pemafibrate 0.2

mg/day
-11.9% -38.6% -54.7%

Pemafibrate 0.4

mg/day
-12.9% -42.3% -58.4%

PROMINENT Trial[1]
+4.8% (relative to

placebo)

-27.6% (relative to

placebo)

-25.6% (relative to

placebo)

Experimental Protocols
Detailed experimental protocols for studies involving GW 590735 are scarce. For pemafibrate,

the methodologies are well-documented in published clinical trial protocols.

Representative Pemafibrate Clinical Trial Protocol
(Phase 3)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

comparison study.

Participant Population: Patients with hypertriglyceridemia (fasting TG levels ≥ 150 mg/dL and

< 500 mg/dL).

Intervention: Patients are randomized to receive placebo, pemafibrate 0.1 mg twice daily, or

pemafibrate 0.2 mg twice daily for 12 weeks.

Primary Efficacy Endpoint: The percentage change in fasting serum triglyceride levels from

baseline to the end of treatment.

Secondary Efficacy Endpoints: Percentage changes in other lipid parameters including HDL-

C, LDL-C, non-HDL-C, apolipoproteins, and remnant cholesterol.
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Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver

and kidney function tests), vital signs, and electrocardiograms.

Lipid Measurement: Fasting blood samples are collected at baseline and at specified

intervals throughout the study. Lipid profiles are determined using standardized laboratory

methods.

Experimental Workflow for a Typical Pemafibrate Clinical Trial
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Caption: A simplified workflow for a randomized controlled trial of pemafibrate.

Safety and Tolerability
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GW 590735
There is no publicly available information on the safety and tolerability of GW 590735 in

humans or comprehensive preclinical safety studies.

Pemafibrate
Pemafibrate has demonstrated a favorable safety and tolerability profile in clinical trials.[1][3][8]

Liver Function: Unlike some older fibrates, pemafibrate has been associated with

improvements in liver function tests (e.g., ALT, AST).[5]

Kidney Function: Pemafibrate has shown a minimal effect on serum creatinine and estimated

glomerular filtration rate (eGFR) compared to fenofibrate, which is known to increase serum

creatinine.[5]

Drug-Drug Interactions: Pemafibrate has a low potential for drug-drug interactions,

particularly with statins.[5]

Adverse Events: The incidence of adverse events with pemafibrate has been comparable to

placebo in many studies.[3] The PROMINENT trial, however, did note a higher incidence of

adverse renal events and venous thromboembolism with pemafibrate compared to placebo,

although the overall incidence of serious adverse events was similar between the groups.[7]

Conclusion
The comparison between GW 590735 and pemafibrate is constrained by a significant disparity

in available data. Pemafibrate is a well-characterized SPPARMα with a robust body of evidence

from extensive clinical trials demonstrating its efficacy in lowering triglycerides and improving

other atherogenic lipid parameters, coupled with a generally favorable safety profile.

GW 590735 is a potent and selective PPARα agonist that has shown promise in preclinical

models. However, the lack of substantial clinical data, particularly head-to-head comparative

studies, makes it impossible to draw definitive conclusions about its relative efficacy and safety

compared to pemafibrate.

For researchers and drug development professionals, pemafibrate represents a clinically

validated agent for targeting hypertriglyceridemia via selective PPARα modulation. GW
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590735, on the other hand, remains a tool for preclinical research, and its full therapeutic

potential is yet to be elucidated through further studies. Future research, including direct

comparative trials, would be necessary to definitively position these two PPARα modulators

relative to each other.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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